molecular formula C19H29NS2 B15081831 Benzothiazole, 2-(dodecylthio)- CAS No. 106184-47-8

Benzothiazole, 2-(dodecylthio)-

Cat. No.: B15081831
CAS No.: 106184-47-8
M. Wt: 335.6 g/mol
InChI Key: ZJCGCYWSOGPALF-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(dodecylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is characterized by the presence of a dodecylthio group at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 2-(dodecylthio)-, the synthesis can be achieved through the reaction of 2-aminothiophenol with dodecylthiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly used. For example, a microwave-accelerated condensation of 2-aminothiophenol and dodecylthiol in an ionic liquid can provide Benzothiazole, 2-(dodecylthio)- under solvent and catalyst-free conditions .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(dodecylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Benzothiazole, 2-(dodecylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(dodecylthio)- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct physicochemical properties and enhances its lipophilicity. This modification can lead to improved biological activity and increased potential for industrial applications compared to other benzothiazole derivatives .

Properties

CAS No.

106184-47-8

Molecular Formula

C19H29NS2

Molecular Weight

335.6 g/mol

IUPAC Name

2-dodecylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C19H29NS2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-20-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

ZJCGCYWSOGPALF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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